Cas no 1366372-72-6 ((3S)-3-(2,5-dichlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

(3S)-3-(2,5-Dichlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a chiral N-Fmoc-protected amino acid derivative featuring a 2,5-dichlorophenyl substituent. This compound is primarily utilized in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions. The 2,5-dichlorophenyl moiety enhances steric and electronic properties, making it valuable in the design of modified peptides or small-molecule inhibitors. Its high purity and defined stereochemistry ensure reproducibility in synthetic applications. The carboxylate group allows for further functionalization via standard coupling strategies, facilitating its integration into complex molecular architectures. This compound is particularly useful in medicinal chemistry and materials science research.
(3S)-3-(2,5-dichlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
1366372-72-6 structure
Product Name:(3S)-3-(2,5-dichlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS No:1366372-72-6
MF:C24H19Cl2NO4
MW:456.317964792252
CID:6567281
PubChem ID:103840519
Update Time:2025-05-19

(3S)-3-(2,5-dichlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-(2,5-dichlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • EN300-1162909
    • 1366372-72-6
    • (3S)-3-(2,5-dichlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • Inchi: 1S/C24H19Cl2NO4/c25-14-9-10-21(26)19(11-14)22(12-23(28)29)27-24(30)31-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1
    • InChI Key: WLPBCERFRHUDRG-QFIPXVFZSA-N
    • SMILES: ClC1C=CC(=CC=1[C@H](CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)Cl

Computed Properties

  • Exact Mass: 455.0691135g/mol
  • Monoisotopic Mass: 455.0691135g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 625
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 75.6Ų

(3S)-3-(2,5-dichlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>

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Additional information on (3S)-3-(2,5-dichlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

Introduction to (3S)-3-(2,5-dichlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic Acid (CAS No. 1366372-72-6)

(3S)-3-(2,5-dichlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid, identified by its CAS number 1366372-72-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of (3S)-3-(2,5-dichlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is characterized by its chiral center at the third carbon atom, which contributes to its stereochemical complexity. The presence of a 2,5-dichlorophenyl group and a fluoren-9-yl methoxycarbonyl moiety further enhances its structural diversity. These functional groups are strategically positioned to interact with biological targets, thereby influencing its pharmacological properties.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The (3S)-3-(2,5-dichlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid has shown potential in this regard, particularly in the context of its ability to interact with specific enzymes and receptors. Its unique structural features make it a valuable candidate for further investigation in drug discovery.

The synthesis of (3S)-3-(2,5-dichlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid involves multiple steps, each requiring precise control to ensure high yield and purity. The use of advanced synthetic techniques, such as chiral resolution and protecting group strategies, is essential to achieve the desired stereoisomer. These synthetic methodologies are critical in ensuring that the compound retains its biological activity and exhibits the desired pharmacological effects.

One of the most compelling aspects of (3S)-3-(2,5-dichlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is its potential as a lead compound for the development of new drugs. Preclinical studies have demonstrated that this compound can modulate key biological pathways involved in diseases such as cancer and inflammation. The interaction between the 2,5-dichlorophenyl group and target proteins appears to be crucial for its pharmacological activity.

The role of the fluoren-9-yl methoxycarbonyl moiety in enhancing the stability and bioavailability of the compound cannot be overstated. This group not only contributes to the overall molecular weight but also influences the solubility and metabolic profile of the molecule. These factors are critical in determining its efficacy and safety when used in therapeutic applications.

In conclusion, (3S)-3-(2,5-dichlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 1366372-72-6) represents a significant advancement in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further investigation. As research continues to uncover new insights into its pharmacological properties, this compound holds great potential for the development of novel therapeutic agents.

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